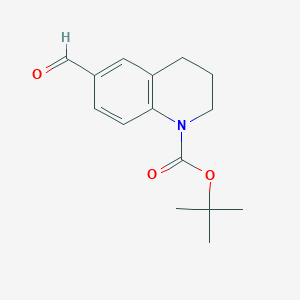

Tert-butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

Beschreibung

Molecular Architecture and Isomerism

Tert-butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate exhibits a molecular formula of C₁₅H₁₉NO₃ with a molecular weight of 261.32 grams per mole. The compound's structural framework consists of a partially saturated quinoline ring system, specifically featuring a 3,4-dihydro-2H-quinoline core, which distinguishes it from fully aromatic quinoline derivatives. The molecule incorporates two key functional groups: a formyl group (-CHO) positioned at the 6-position of the quinoline ring and a tert-butyl carboxylate ester group attached to the nitrogen atom at position 1.

The structural architecture can be represented by the Simplified Molecular Input Line Entry System notation: O=C(N1CCCC2=C1C=CC(C=O)=C2)OC(C)(C)C. This notation reveals the connectivity pattern, showing the tert-butyl ester linkage to the nitrogen-containing heterocycle and the aldehyde functionality on the aromatic portion of the molecule. The compound's three-dimensional structure features a partially flexible cyclohexene ring fused to a benzene ring, with the nitrogen atom serving as the junction point for the protecting tert-butyl carboxylate group.

Regarding isomerism, the compound's structure presents limited opportunities for constitutional isomerism due to the fixed positions of the functional groups. However, conformational isomerism is possible within the saturated portion of the dihydroquinoline ring system. The six-membered saturated ring can adopt various conformations, including chair, boat, and twist-boat conformations, similar to those observed in related dihydroquinoline derivatives. The presence of the bulky tert-butyl ester group may influence the preferred conformational states by introducing steric constraints.

Crystallographic Studies

While specific crystallographic data for this compound remains limited in the available literature, structural insights can be drawn from related dihydroquinoline compounds. Crystal structure analyses of similar tert-butyl protected dihydroquinoline derivatives have revealed characteristic molecular packing patterns and intermolecular interactions.

Studies of related compounds, such as tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, have demonstrated that the dihydroquinoline ring system typically adopts a distorted boat conformation with specific puckering parameters. The quinoline ring system generally exhibits planarity within acceptable deviations, with the aromatic portion maintaining its conjugated character while the saturated ring introduces flexibility to the overall molecular architecture.

Crystallographic investigations of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, a structurally analogous compound, provide relevant structural parallels. These studies indicate that the tert-butyl carboxylate protecting group typically extends away from the heterocyclic core, minimizing steric interactions with the ring system. The formyl group, when present at the 6-position, is expected to be coplanar with the aromatic ring due to conjugation effects.

Theoretical Computational Analysis (Density Functional Theory, Hirshfeld Surface)

Computational studies employing density functional theory methods have provided valuable insights into the electronic structure and molecular properties of dihydroquinoline derivatives. While specific density functional theory calculations for this compound are not extensively documented, related computational investigations on similar compounds offer relevant structural predictions.

Hirshfeld surface analysis has emerged as a powerful tool for understanding intermolecular interactions in crystalline dihydroquinoline compounds. Studies of related tert-butyl protected dihydroquinoline derivatives have revealed that hydrogen-hydrogen contacts constitute the major contribution to crystal packing, typically accounting for approximately 54.1% of all intermolecular interactions. Oxygen-hydrogen contacts, arising from the carboxylate functionality, contribute significantly to the crystal structure stabilization, representing approximately 15.4% of the total intermolecular interactions.

The computational analysis of molecular electrostatic potential surfaces has indicated that the formyl oxygen atom serves as a primary electron-rich region, while the tert-butyl carboxylate carbonyl oxygen exhibits similar electron density characteristics. These computational findings suggest potential hydrogen bonding sites and electrophilic centers that could influence both crystalline packing and biological activity. Density functional theory optimized geometries typically show the formyl group maintaining coplanarity with the aromatic ring system, while the tert-butyl ester adopts conformations that minimize steric hindrance.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive features corresponding to its functional groups and molecular architecture. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns. The tert-butyl ester group typically exhibits a singlet resonance at approximately 1.31 parts per million in proton nuclear magnetic resonance spectra, integrating for nine protons.

The formyl proton represents a particularly diagnostic spectroscopic feature, appearing as a singlet in the downfield region of proton nuclear magnetic resonance spectra, typically around 9-10 parts per million due to the deshielding effect of the carbonyl group. The methylene protons of the saturated portion of the dihydroquinoline ring system exhibit characteristic multipicity patterns, with the protons adjacent to the nitrogen atom appearing more downfield than those in the central positions of the ring.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretch of the formyl group typically appears at approximately 1700-1720 wavenumbers, while the ester carbonyl of the tert-butyl carboxylate group exhibits absorption around 1690-1710 wavenumbers. Carbon-hydrogen stretching vibrations appear in the expected regions, with aromatic carbon-hydrogen stretches occurring around 3000-3100 wavenumbers and aliphatic carbon-hydrogen stretches appearing at 2800-3000 wavenumbers.

Mass spectrometry analysis provides molecular ion confirmation, with the expected molecular ion peak appearing at mass-to-charge ratio 261 for the intact molecule. Fragmentation patterns typically show loss of the tert-butyl group (mass 57) and subsequent loss of carbon monoxide from the remaining structure. The base peak often corresponds to the quinoline portion of the molecule after elimination of the protecting group and formyl functionality.

| Spectroscopic Parameter | Expected Value | Functional Group Assignment |

|---|---|---|

| Proton Nuclear Magnetic Resonance (formyl) | 9.8-10.2 ppm | Aldehyde proton |

| Proton Nuclear Magnetic Resonance (tert-butyl) | 1.3-1.4 ppm | Tert-butyl ester |

| Infrared (formyl carbonyl) | 1700-1720 cm⁻¹ | Aldehyde stretch |

| Infrared (ester carbonyl) | 1690-1710 cm⁻¹ | Ester carbonyl stretch |

| Mass Spectrometry (molecular ion) | 261 m/z | Molecular ion peak |

Eigenschaften

IUPAC Name |

tert-butyl 6-formyl-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-4-5-12-9-11(10-17)6-7-13(12)16/h6-7,9-10H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIUSIJWIQNTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696279 | |

| Record name | tert-Butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-34-1 | |

| Record name | 1,1-Dimethylethyl 6-formyl-3,4-dihydro-1(2H)-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate Precursor

The tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate intermediate is typically synthesized via annulation reactions involving ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes. This method proceeds under mild conditions and offers high yields with excellent diastereoselectivity.

- Reagents: ortho-tosylaminophenyl para-quinone methides, cyanoalkenes

- Solvent: Often dichloromethane or similar organic solvents

- Temperature: Mild heating (ambient to 50 °C)

- Reaction time: Several hours (typically 6 h)

- Workup: Extraction with ethyl acetate, washing with saturated NaCl solution, drying over anhydrous sodium sulfate, and purification by column chromatography.

Introduction of the 6-Formyl Group

The formyl group at the 6-position can be introduced by selective oxidation or formylation reactions on the 6-hydroxy-3,4-dihydroquinoline derivative.

One documented approach involves the synthesis of tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate as an intermediate, followed by formylation to yield the target compound.

Example Preparation of tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate:

- Starting material: 1,2,3,4-tetrahydroquinolin-6-ol

- Reagents: Di-tert-butyl dicarbonate (Boc2O)

- Solvent: Dichloromethane (DCM)

- Conditions: Sealed tube, heated to 50 °C, stirred for 6 hours

- Workup: Removal of solvent under vacuum, extraction with ethyl acetate, washing with saturated NaCl solution, drying, and purification by column chromatography

- Yield: 93.8%.

Subsequent selective oxidation of the hydroxy group to the formyl group can be achieved using mild oxidizing agents suitable for sensitive heterocycles, although specific oxidants and conditions require optimization based on substrate stability.

Summary Table of Preparation Steps

Research Findings and Notes on Preparation

- The annulation reaction to form the dihydroquinoline core is efficient and scalable, suitable for laboratory and potential industrial synthesis.

- The tert-butyl protecting group on the nitrogen enhances solubility and stability, facilitating purification and handling.

- The selective oxidation to introduce the formyl group requires mild conditions to avoid over-oxidation or degradation of the heterocyclic ring.

- The compound’s synthesis benefits from the use of sealed tube reactions and controlled temperatures to improve yields and selectivity.

- Purification is typically achieved by column chromatography using petroleum ether and ethyl acetate mixtures, ensuring high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the quinoline ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro groups under acidic or basic conditions.

Major Products Formed

Oxidation: Tert-butyl 6-carboxy-3,4-dihydroquinoline-1(2H)-carboxylate.

Reduction: Tert-butyl 6-hydroxymethyl-3,4-dihydroquinoline-1(2H)-carboxylate.

Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate has shown potential in drug development due to its diverse biological activities:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain dihydroquinoline derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against enteric fever pathogens, suggesting their potential in treating bacterial infections.

- Anticancer Properties : Research has explored the anticancer properties of related quinoline compounds, with some derivatives showing promising results in inhibiting cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with tumor growth .

- Antiviral Activity : Compounds structurally similar to this compound have been reported to inhibit HIV-1 integrase with IC50 values ranging from 0.19 to 3.7 µM, indicating potential antiviral applications.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing various organic compounds:

- Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactive formyl and carboxylate groups which can undergo various chemical reactions such as oxidation and reduction .

-

Chemical Reactions :

- Oxidation : The formyl group can be oxidized to a carboxylic acid using oxidizing agents.

- Reduction : The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

- Substitution Reactions : The tert-butyl ester group can be substituted under appropriate conditions, allowing for the introduction of different functional groups.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several dihydroquinoline derivatives against various bacterial strains. Results indicated that compounds with structural similarities to this compound exhibited potent antibacterial activity with MIC values lower than those of standard antibiotics.

Case Study 2: Anticancer Activity

In vitro studies have shown that certain derivatives significantly inhibit the growth of cancer cell lines. One derivative was found to induce apoptosis in breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Wirkmechanismus

The mechanism of action of tert-butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with molecular targets in biological systems. The formyl group can participate in various biochemical reactions, potentially affecting cellular pathways and enzyme activities. The quinoline ring structure allows for interactions with DNA and proteins, which may contribute to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Impact of Substituents on Reactivity and Properties

Electron-Withdrawing Groups (e.g., -CHO, -Br): The 6-formyl and 6-bromo derivatives are pivotal for further functionalization. For example, the aldehyde group in 1d-CHO enables nucleophilic additions or condensations, while the bromo substituent facilitates Suzuki or Sonogashira couplings (e.g., phenylethynyl derivative in ) . The 6-chloro-3-fluoro analog (2h) demonstrates enhanced metabolic stability due to fluorine’s electronegativity, making it suitable for in vivo opioid receptor studies .

Bulkier Substituents (e.g., Naphthalen-2-ylmethyl, Cyclohexylmethyl):

- These groups influence binding affinity to opioid receptors. For instance, 6-(cyclohexylmethyl) derivatives (12b) exhibit mixed-efficacy MOR agonism, critical for pain management with reduced side effects .

Chiral Modifications:

- Enantioselective synthesis (e.g., 3j) highlights the role of stereochemistry in biological activity. The (S)-configuration achieved via iridium catalysis ensures high enantiomeric excess (92% ee), crucial for targeted drug design .

Biologische Aktivität

Tert-butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate (CAS No. 1187933-34-1) is a compound of interest in pharmaceutical and biological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H19NO3

- Molecular Weight : 261.32 g/mol

- Structure : The compound features a quinoline backbone with a formyl group and a tert-butyl ester, which are critical for its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The presence of the formyl group is believed to enhance the interaction with microbial targets, potentially disrupting their cellular processes.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism involves inducing apoptosis in cancer cells, possibly through the activation of specific signaling pathways.

- Inhibition of Enzymatic Activity : Quinoline derivatives often act as enzyme inhibitors. For instance, they may inhibit topoisomerases or kinases involved in cell division and DNA replication.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to cell death in cancerous tissues while sparing normal cells.

- Modulation of Cellular Signaling Pathways : The compound may affect pathways such as PI3K/Akt or MAPK, which are crucial for cell survival and proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various quinoline derivatives against Gram-positive and Gram-negative bacteria. This compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested strains, indicating moderate to high activity compared to standard antibiotics .

Anticancer Potential

In vitro assays demonstrated that this compound significantly reduced the viability of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values around 15 µM. Mechanistic studies revealed that it induced apoptosis via caspase activation and increased levels of pro-apoptotic proteins .

Data Table: Biological Activities Summary

| Activity Type | Test Organism/Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | MIC = 16 µg/mL | |

| Antimicrobial | S. aureus | MIC = 8 µg/mL | |

| Anticancer | HeLa | IC50 = 15 µM | |

| Anticancer | MCF-7 | Induced apoptosis |

Safety Profile

According to safety data sheets, this compound exhibits several hazards:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing tert-butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate, and what critical reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

- Condensation of substituted aniline derivatives with aldehydes to form the dihydroquinoline core.

- Cyclization under reflux conditions (e.g., using polar aprotic solvents like DMF or acetonitrile) .

- Esterification with tert-butyl alcohol and acid catalysts (e.g., H₂SO₄) to introduce the tert-butyl group .

- Formyl group introduction via Vilsmeier-Haack or Duff formylation at position 6 .

Key parameters include temperature control (60–120°C), solvent polarity, and catalyst selection (e.g., Lewis acids like AlCl₃ for electrophilic substitutions) .

Q. Which functional groups in this compound are most reactive, and how do they influence downstream modifications?

- Methodological Answer :

- Formyl group (-CHO) : Highly electrophilic; participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., with amines to form Schiff bases) .

- tert-Butyl ester (-COOtBu) : Hydrolyzes under acidic (HCl/H₂O) or basic (NaOH/MeOH) conditions to yield carboxylic acids .

- Dihydroquinoline core : Aromatic ring undergoes electrophilic substitution (e.g., bromination) at positions activated by electron-donating groups .

Reactivity can be modulated by protecting groups (e.g., silylation of -CHO for selective ester hydrolysis) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR for assigning substituent positions and confirming regioselectivity (e.g., formyl proton at δ 9.8–10.2 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~304.18) and fragmentation patterns .

- HPLC : For purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. How can researchers identify and mitigate common impurities during synthesis?

- Methodological Answer :

- By-products : Include unreacted intermediates (e.g., tert-butyl 6-nitro derivatives if nitration precedes formylation) or over-oxidized products .

- Mitigation :

- Use silica gel chromatography (hexane/EtOAc eluent) to separate impurities .

- Monitor reaction progress via TLC (Rf ~0.5 in 1:3 EtOAc/hexane) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Hydrolysis : The tert-butyl ester is labile in humid or acidic conditions. Store under inert atmosphere (N₂/Ar) at 2–8°C .

- Light Sensitivity : Protect from UV exposure to prevent formyl group degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (5–20 mol%) to identify optimal parameters .

- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves regioselectivity in formylation .

- Catalyst Screening : Test Pd/C or enzyme-mediated catalysts for greener alternatives .

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing -CHO with -NO₂ or -Br) to isolate pharmacophores .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity with targets like topoisomerase II or CYP450 enzymes .

- Dose-Response Assays : Use IC₅₀/EC₅₀ comparisons across cell lines (e.g., HeLa vs. MCF-7) to clarify selectivity .

Q. What strategies are effective for designing derivatives of this compound to enhance solubility without compromising activity?

- Methodological Answer :

- PEGylation : Introduce polyethylene glycol chains via reductive amination of the formyl group .

- Salt Formation : React the carboxylic acid (post-ester hydrolysis) with amines (e.g., triethylamine) to form water-soluble salts .

- Prodrug Design : Convert -CHO to oximes or hydrazones for controlled release in vivo .

Q. How can researchers resolve low solubility in aqueous media during in vitro assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .

- Nanoformulation : Encapsulate in liposomes (phosphatidylcholine/cholesterol) for improved bioavailability .

Q. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with purified enzymes .

- X-ray Crystallography : Resolve 3D structures of target-ligand complexes (e.g., with kinase domains) .

- Metabolite Profiling : Use LC-MS to identify in vivo oxidation products (e.g., carboxylic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.